(S)-2-((4-Nitrophenoxy)methyl)oxirane

Asymmetric Synthesis Chiral Intermediate Process Chemistry

(S)-2-((4-Nitrophenoxy)methyl)oxirane (CAS 125279-82-5), also known as (S)-glycidyl 4-nitrophenyl ether, is a chiral, non-racemic terminal epoxide belonging to the aryl glycidyl ether class. It serves as a versatile electrophilic building block in the asymmetric synthesis of active pharmaceutical ingredients, notably the cardioselective beta-blocker (S)-atenolol, and as a chiral derivatization reagent for determining the enantiomeric excess of α-chiral amines.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 125279-82-5
Cat. No. B048839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((4-Nitrophenoxy)methyl)oxirane
CAS125279-82-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1
InChIKeyFPIGOBKNDYAZTP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-((4-Nitrophenoxy)methyl)oxirane (CAS 125279-82-5) – A Chiral Epoxide Building Block for Enantioselective Synthesis


(S)-2-((4-Nitrophenoxy)methyl)oxirane (CAS 125279-82-5), also known as (S)-glycidyl 4-nitrophenyl ether, is a chiral, non-racemic terminal epoxide belonging to the aryl glycidyl ether class. It serves as a versatile electrophilic building block in the asymmetric synthesis of active pharmaceutical ingredients, notably the cardioselective beta-blocker (S)-atenolol, and as a chiral derivatization reagent for determining the enantiomeric excess of α-chiral amines . Its single (S)-enantiomer configuration, confirmed by optical rotation ([α] = +5.0° to +9.0°, c=1 in CHCl₃), is central to its utility in stereoselective transformations.

Chiral epoxide building block — single (S)-enantiomer for stereoselective synthetic routes
Enantioselective intermediate — used in asymmetric synthesis of (S)-atenolol research intermediate
Chiral derivatization reagent — enables enantiomeric excess determination of α-chiral amines via HPLC

Why Generic Substitution with Racemic or (R)-Glycidyl 4-Nitrophenyl Ether is Not Advisable for Enantioselective Applications


For stereochemically demanding applications, the (S)-enantiomer cannot be replaced by its racemic mixture (CAS 5255-75-4) or the (R)-enantiomer (CAS 125279-81-4). Their chiral identity dictates both the stereochemical outcome of downstream reactions and their biological interactions. For example, in the synthesis of (S)-atenolol, the use of the matched (S)-epoxide directly installs the desired stereocenter, whereas the mismatched (R)-epoxide yields the pharmacologically inferior enantiomer. Similarly, in detoxication pathways, rat liver enzymes show a marked preference for the (R)-isomer, while the (S)-isomer exhibits higher intrinsic reactivity in non-enzymatic glutathione conjugation [1]. These divergences mean that swapping enantiomers leads to fundamentally different synthetic routes, biological profiles, and analytical results.

1
Racemic mixture (CAS 5255-75-4) — introduces both (S)- and (R)-forms, altering stereochemical outcome and downstream product configuration.
2
(R)-enantiomer (CAS 125279-81-4) — yields opposite stereochemistry; in (S)-atenolol synthesis this gives the isomer with reported lower beta-1 binding.
3
Metabolism divergence — rat liver enzymes favour (R)-isomer detoxication, while (S)-isomer shows higher non-enzymatic glutathione reactivity [REFS-1]; direct replacement may shift biological readouts.

Quantitative Evidence Table for Differentiation of (S)-2-((4-Nitrophenoxy)methyl)oxirane (125279-82-5)


Synthesis Yield: (S)-Enantiomer via (S)-Glycidyl Nosylate vs. Racemic Route

A reported synthetic route for the (S)-enantiomer achieves a significantly higher yield compared to a standard racemic synthesis, enabling more efficient procurement of enantiopure material. Using 4-nitrophenol and (S)-(+)-glycidyl 3-nitrobenzenesulfonate (nosylate), the target (S)-2-((4-nitrophenoxy)methyl)oxirane is obtained in approximately 93% yield . By contrast, the synthesis of the racemic mixture from 4-nitrophenol and epichlorohydrin, while simpler, typically yields the racemic product in lower purity and requires additional chiral separation steps, effectively reducing the overall yield of the desired enantiomer.

Synthesis yield
Reported
Target: ~93% (S)-enantiomer yield
Comparator: Racemic synthesis ~60-85% (racemate)
Supports cost-efficient procurement of enantiopure material by avoiding racemic resolution.
Cross-study comparable; source review advised.
Asymmetric Synthesis Chiral Intermediate Process Chemistry

Enzymatic Detoxication Selectivity: (R)-Isomer is Favored by Rat Liver Enzymes

In vitro metabolism studies show a clear stereochemical preference by rat liver detoxication enzymes. Glutathione transferase and epoxide hydrolase both favor the detoxification of the (R)-isomer over the (S)-isomer, as determined by HPLC quantification of conjugate, diol, and remaining substrate [1]. This enzymatic preference implies that the (S)-enantiomer persists longer and is metabolized differently, a critical consideration in preclinical toxicology studies where the specific enantiomer's fate is under investigation.

Enzymatic detoxication
Head-to-head
(R)-isomer: higher enzymatic detoxication
(S)-isomer: lower enzymatic detoxication
Enantiomer-specific metabolism must be accounted for in study design.
Qualitative comparison; kinetic parameters not reported.
Drug Metabolism Enantioselectivity Toxicology

Non-Enzymatic Reactivity: (S)-Isomer is More Reactive Towards Glutathione Conjugation

Contrasting enzymatic detoxication, the (S)-enantiomer demonstrates higher intrinsic chemical reactivity. In the same study, substantial nonenzymatic glutathione conjugation was detected, and the (S)-isomer of glycidyl 4-nitrophenyl ether (GNPE) was found to be the more reactive of the enantiomeric pair under the experimental conditions [1].

Non-enzymatic reactivity
Head-to-head
(S)-GNPE: higher glutathione reactivity
(R)-GNPE: lower non-enzymatic conjugation
Supports use as a reactive probe for non-enzymatic detoxication studies.
Abstract-level finding; no rate constants available.
Chemical Reactivity Detoxication Biochemical Probe

Chiral Intermediate for (S)-Atenolol: Enabling Higher Pharmacological Potency

This compound is a direct precursor to (S)-atenolol (esatenolol), the eutomer of the beta-blocker atenolol. Pharmacological literature establishes that the beta-1 adrenoceptor blocking activity of (S)-atenolol is 60–100 times greater than that of the (R)-enantiomer [REFS-1, REFS-2]. Consequently, the use of (S)-2-((4-nitrophenoxy)methyl)oxirane as a starting material is essential for the efficient asymmetric synthesis of the active pharmaceutical ingredient, as described in patent EP 0435068 [3].

(S)-Atenolol intermediate
Class-level
Reported 60-100× higher beta-1 binding for (S)-atenolol
(R)-atenolol: 60-100× lower binding affinity
Supports enantiomer-specific receptor assay context.
Class-level inference; confirm with direct binding data.
API Synthesis Beta-Blocker Enantiopure Drug

Chiral Derivatization Agent: Resolving α-Chiral Amines via Diastereomer Formation

This compound functions as an effective chiral derivatization agent for determining the enantiomeric excess of α-chiral primary and secondary amines. It reacts cleanly with the amine to form a pair of diastereomers that can be separated and quantified by conventional HPLC. While multiple chiral glycidyl ethers can serve this purpose, the 4-nitrophenyl derivative provides a strong chromophore (λmax ~ 280 nm) that enhances UV detection sensitivity, outperforming non-nitrated analogs like glycidyl phenyl ether in trace analysis . This property was identified in supplier technical literature but is supported by general principles of chromophoric derivatization.

Derivatization sensitivity
Data to verify
Strong UV chromophore (λmax ~280 nm)
Non-nitrated analogs: weaker absorbance
Enhances detection sensitivity for trace chiral amine analysis.
Inferred from chromophore properties; verify LOD/LOQ.
Chiral Resolution Analytical Chemistry Derivatization Reagent

High-Impact Application Scenarios for (S)-2-((4-Nitrophenoxy)methyl)oxirane Based on Quantitative Evidence


Kilogram-Scale Asymmetric Synthesis of (S)-Atenolol Active Pharmaceutical Ingredient

Procurement by pharmaceutical chemical development teams for preparing (S)-atenolol. The ~93% high-yielding synthesis of the (S)-epoxide [1] makes it a cost-effective, atom-economical starting material compared to racemic synthesis with resolution. The resulting API's 60- to 100-fold higher potency over the (R)-enantiomer justifies the need for enantiopure building blocks.

Preclinical In Vitro Toxicology Studies of Enantiomer-Specific Metabolism

Use by toxicology researchers investigating stereoselective epoxide detoxication. The compound's distinct profile—lower enzymatic detoxication but higher non-enzymatic reactivity compared to the (R)-isomer [1]—makes it the preferred substrate for studying non-enzymatic glutathione conjugation pathways, especially when a more reactive probe is needed.

Method Development for Enantiomeric Purity Testing of Chiral Amine Drug Substances

Utilized by analytical chemistry QC laboratories as a derivatization reagent. The strong chromophore of the 4-nitrophenyl group allows for sensitive UV detection in HPLC, which is a practical advantage over non-nitrated reagents when analyzing drug substances with low impurity thresholds.

Stereochemical Probe for Discovery of Novel Epoxide Hydrolases

Selection by academic and industrial biocatalysis groups as a screening substrate. The documented, contrasting enantioselectivity of rat liver epoxide hydrolase (favoring the (R)-isomer) provides a validated baseline for benchmarking the stereospecificity of novel engineered or wild-type epoxide hydrolases [1].

Application
Selection Property
Validation Focus
Stereochemically controlled (S)-atenolol intermediate synthesis
Enantiopure epoxide building block
Stereochemical purity and yield reproducibility
In vitro enantioselective metabolism studies
Defined enantiomer-specific detoxication profile
HPLC quantification of conjugates and diols
Chiral derivatization for amine ee determination
Strong UV chromophore for sensitive detection
Diastereomer resolution and LOD validation
Epoxide hydrolase stereospecificity screening
Validated enantioselectivity benchmark
(R)- vs. (S)-substrate turnover comparison
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